Cas no 931-23-7 (Hydroxybutenolide)

Hydroxybutenolide structure
Hydroxybutenolide structure
Product Name:Hydroxybutenolide
N.o CAS:931-23-7
MF:C5H6O3
MW:114.099341869354
MDL:MFCD15145822
CID:752846
PubChem ID:5279300
Update Time:2025-06-10

Hydroxybutenolide Propriedades químicas e físicas

Nomes e Identificadores

    • 2(5H)-Furanone, 5-hydroxy-3-methyl-
    • 2-hydroxy-4-methyl-2H-furan-5-one
    • 5-Hydroxy-3-methyl-2(5H)-furanone (ACI)
    • Crotonic acid, 4,4-dihydroxy-2-methyl-, γ-lactone (7CI)
    • 2(5H)-Furanone, 3,5-dihydroxy-
    • 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran
    • 4-Hydroxy-2-methylbut-2-en-4-olide
    • 5-Hydroxy-3-methyl-2-butenolide
    • 5-hydroxy-3-methyl-2,5-dihydrofuran-2-one
    • 4-Hydroxy-2-methylbut-2-enolide
    • DTXSID90415048
    • H1747
    • CS-0139161
    • C77517
    • 931-23-7
    • 5-hydroxy-3-methyl-2(5H)-furanone
    • SY219275
    • EN300-320927
    • MFCD15145822
    • 5-hydroxy-3-methylfuran-2(5H)-one
    • ghl.PD_Mitscher_leg0.903
    • CHEBI:195253
    • SCHEMBL7548600
    • 5-Hydroxy-3-methyl-2(5H)-furanone; 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran; 4-Hydroxy-2-methylbut-2-en-4-olide; 5-Hydroxy-3-methyl-2-butenolide; 4,4-Dihydroxy-2-methyl gamma-Lactone Crotonic Acid
    • 5-HYDROXY-3-METHYL-5H-FURAN-2-ONE
    • Hydroxybutenolide
    • MDL: MFCD15145822
    • Inchi: 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3
    • Chave InChI: HQIZYPQNJWENRT-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=CC(O)O1

Propriedades Computadas

  • Massa Exacta: 114.031694049g/mol
  • Massa monoisotópica: 114.031694049g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 148
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0
  • Superfície polar topológica: 46.5Ų

Hydroxybutenolide Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
H830805-25mg
Hydroxybutenolide
931-23-7
25mg
$ 115.00 2023-09-07
TRC
H830805-50mg
Hydroxybutenolide
931-23-7
50mg
$ 167.00 2023-09-07
TRC
H830805-100mg
Hydroxybutenolide
931-23-7
100mg
$ 305.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H1747-200MG
Hydroxybutenolide
931-23-7 95.0%(GC)
200MG
¥450.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H1747-1G
Hydroxybutenolide
931-23-7 95.0%(GC)
1G
¥1450.0 2022-09-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H1747-200MG
5-Hydroxy-3-methyl-2(5H)-furanone
931-23-7 >95.0%(GC)
200mg
¥280.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H1747-1G
5-Hydroxy-3-methyl-2(5H)-furanone
931-23-7 >95.0%(GC)
1g
¥780.00 2024-04-15
eNovation Chemicals LLC
D918187-1g
5-Hydroxy-3-methylfuran-2(5H)-one
931-23-7 95%
1g
$590 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H18400-1g
5-Hydroxy-3-methylfuran-2(5H)-one
931-23-7 98%
1g
¥636.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H18400-100mg
5-Hydroxy-3-methylfuran-2(5H)-one
931-23-7 98%
100mg
¥67.0 2024-07-19

Hydroxybutenolide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
1.2 Reagents: Formaldehyde
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Referência
Synthesis of useful functionalized prenyl derivatives in the E or Z configuration
Solladie, Guy; Berl, Valerie, Synlett, 1991, (11), 795-6

Método de produção 2

Condições de reacção
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Triphenylphosphine
1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water
Referência
2,5-Dimethoxy-2,5-dihydrofuran: a convenient synthon for a novel mono-protected glyoxal; synthesis of 4-hydroxybutenolides
Fell, Stephen C. M.; Harbridge, John B., Tetrahedron Letters, 1990, 31(29), 4227-8

Método de produção 3

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 16 h, reflux
Referência
Preparation of thioether strigolactone derivatives and its application as plant growth regulator
, China, , ,

Método de produção 4

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Water ;  rt; 16 h, reflux
Referência
Synthesis of highly enantio-enriched stereoisomers of hydroxy-GR24
Morris, J. C.; McErlean, C. S. P., Organic & Biomolecular Chemistry, 2016, 14(4), 1236-1238

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
Friedel-Crafts reactions of aromatic derivatives with 1,4-dioxo 2,3-ethylenic compounds. IV. Reactions of 5-hydroxy- or 5-chloro-3,5-dimethyl- or -4,5-dimethyl-2(5H)-furanones
Canevet, Jean Claude; Graff, Yves, Helvetica Chimica Acta, 1979, 62(5), 1614-21

Método de produção 6

Condições de reacção
1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  26 h, 120 °C; cooled
Referência
A new expedient synthesis of 3-methyl-2(5H)-furanone, the common substructure in strigolactones, and its proposed biosynthesis
Malik, Heetika; Rutjes, Floris P. J. T.; Zwanenburg, Binne, Synthesis, 2010, (19), 3271-3273

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  48 h, 100 °C
Referência
(PCy3)2Cl2Ru:CHPh- Catalyzed Kharasch additions. Application in a formal olefin carbonylation
Lee, Belinda T.; Schrader, Thomas O.; Martin-Matute, Belen; Kauffman, Christopher R.; Zhang, Peng; et al, Tetrahedron, 2004, 60(34), 7391-7396

Método de produção 8

Condições de reacção
1.1 Reagents: Amberlyst 15 Solvents: Water
Referência
A mild, efficient, and general method for the synthesis of trialkylsilyl (Z)-4-oxo-2-alkenoates and γ-hydroxybutenolides
Boukouvalas, John; Lachance, Nicolas, Synlett, 1998, (1), 31-32

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi
Akiyama, Kohki; Ogasawara, Shin; Ito, Seisuke; Hayashi, Hideo, Plant and Cell Physiology, 2010, 51(7), 1104-1117

Método de produção 10

Condições de reacção
1.1 Reagents: Phenylboronic acid Solvents: Water ;  16 h, 100 °C
Referência
Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution
Blanco-Ania, Daniel; Zwanenburg, Binne, Methods in Molecular Biology (New York, 2021, 2309, 37-55

Método de produção 11

Condições de reacção
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, rt → reflux
Referência
Methods for hydraulic enhancement of crops
, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Acetic acid ;  4 h, rt → reflux
1.2 Solvents: Water ;  rt → 90 °C; 45 min, 90 °C
Referência
Strigolactone formulations and uses thereof
, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ;  16 h, reflux
Referência
Preparation and application of lactone analogs with indolin-2-one skeleton
, China, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 16 h, reflux
Referência
Preparation of furanyl oxime ether compounds and application thereof
, China, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 16 h, rt → reflux
Referência
Alkenyl ether compound with strigolactone activity and application thereof for plant growth regulator
, China, , ,

Método de produção 16

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Water ;  12 h, 110 °C
Referência
Enantioselective Acetalization by Dynamic Kinetic Resolution for the Synthesis of γ-Alkoxybutenolides by Thiourea/Quaternary Ammonium Salt Catalysts: Application to Strigolactones
Yasui, Motohiro ; Yamada, Ayano; Tsukano, Chihiro ; Hamza, Andrea ; Papai, Imre; et al, Angewandte Chemie, 2020, 59(32), 13479-13483

Método de produção 17

Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
Carotenoids and related compounds. XVIII. Synthesis of cis- and cis, cis-polyenes by reactions of the Wittig type
Pattenden, Gerald; Weedon, B. C. L., Journal of the Chemical Society [Section] C: Organic, 1968, (16), 1984-97

Método de produção 18

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; rt → reflux; 16 h, reflux
Referência
Indole-3-carboxylate strigolactone analog compound capable of promoting germination of parasitic plant seed, and preparation method thereof based on indole-3-carboxylic acid
, China, , ,

Método de produção 19

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 16 h, reflux
Referência
Compound capable of bidirectionally regulating plant growth and its preparation
, China, , ,

Método de produção 20

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 16 h, reflux
Referência
Novel herbicidal preparation and preparation method thereof
, China, , ,

Hydroxybutenolide Raw materials

Hydroxybutenolide Preparation Products

Fornecedores recomendados
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd